molecular formula C52H56FN9O13 B8220737 Deruxtecan analog

Deruxtecan analog

Cat. No.: B8220737
M. Wt: 1034.1 g/mol
InChI Key: WXNSCLIZKHLNSG-UHFFFAOYSA-N
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Description

Introduction to Deruxtecan Analogs in Targeted Cancer Therapeutics

Historical Development of Camptothecin-Derived Topoisomerase I Inhibitors

The journey of camptothecin (CPT) from botanical curiosity to clinical mainstay began in 1966 with its isolation from Camptotheca acuminata, a tree used in traditional Chinese medicine. Early studies revealed CPT’s unique mechanism: stabilization of topoisomerase I-DNA complexes, leading to lethal DNA strand breaks during replication. Despite promising antitumor activity in gastrointestinal, ovarian, and lung cancers, native CPT’s clinical utility was limited by poor water solubility and toxicity.

The 1970s–1980s saw efforts to improve CPT’s pharmacokinetics. Sodium salt formulations enhanced solubility but introduced unpredictable toxicity, halting phase II trials. A breakthrough emerged with the discovery of CPT’s activity against topoisomerase I, reigniting interest in its analogs. Semisynthetic derivatives like topotecan and irinotecan (CPT-11) marked the first generation of CPT-based drugs. Topotecan, approved in 1996, became a salvage therapy for ovarian and small-cell lung cancer, while irinotecan gained traction in colorectal cancer. These agents retained CPT’s core structure but introduced modifications to the E-ring lactone, improving stability and solubility.

The 1990s introduced exatecan (DX-8951) , a fully synthetic CPT analog with superior water solubility and potency. Preclinical studies demonstrated DX-8951’s IC50 values 10–100 times lower than topotecan or SN-38 (irinotecan’s active metabolite) in pancreatic cancer models. Despite phase II trials showing limited efficacy in non-small cell lung cancer (NSCLC), DX-8951’s pharmacodynamic profile laid the groundwork for deruxtecan analogs.

Structural Evolution from DX-8951 to Deruxtecan Analogs

Deruxtecan analogs evolved through strategic modifications to DX-8951’s structure, optimizing stability, membrane permeability, and compatibility with ADC platforms. Key structural innovations include:

Core Scaffold Optimization

DX-8951’s pentacyclic scaffold (Figure 1A) features a 7-ethyl-10-hydroxycamptothecin backbone with a stabilized E-ring lactone. Deruxtecan (DXd) further modifies this scaffold by introducing a tetracyclic indolizino[1,2-b]quinoline-9-one system, enhancing topoisomerase I binding affinity (IC50: 0.31 µM vs. SN-38’s 2.78 µM). This redesign reduces susceptibility to ATP-binding cassette (ABC) transporter-mediated efflux, a common resistance mechanism.

Linker-Payload Configuration

Deruxtecan’s linker system (Figure 1B) employs a cleavable tetrapeptide (Gly-Gly-Phe-Gly) conjugated to a maleimide group, enabling stable attachment to monoclonal antibodies. Unlike non-cleavable linkers in earlier ADCs, this design allows pH-dependent lysosomal cleavage, ensuring precise payload release in tumor cells. The linker’s hydrophilicity also mitigates aggregation, facilitating a high drug-to-antibody ratio (DAR) of 8:1—double that of trastuzumab emtansine (T-DM1).

Enhanced Bystander Effect

Deruxtecan’s membrane-permeable payload enables a bystander effect , where DXd diffuses into adjacent HER2-negative cells, overcoming tumor heterogeneity. This contrasts with T-DM1, which requires direct HER2 binding for efficacy.

Role in Modern Antibody-Drug Conjugate (ADC) Design Paradigms

Deruxtecan analogs exemplify three ADC design breakthroughs:

High DAR Without Compounded Toxicity

Traditional ADCs balance DAR and systemic toxicity, often capping at 3–4 payloads per antibody. Deruxtecan’s optimized linker-payload chemistry allows an 8:1 DAR while maintaining tolerability, as evidenced by phase III trials of trastuzumab deruxtecan (T-DXd).

Tumor-Agnostic Payload Delivery

Unlike kinase inhibitors, deruxtecan’s topoisomerase I mechanism is cell cycle-independent, enabling activity against quiescent cancer stem cells. This broadens therapeutic windows in slow-growing tumors.

Dual Targeting of HER2 and Topoisomerase I

T-DXd combines HER2-mediated internalization with DXd’s cytotoxicity, achieving synergistic effects. In HER2-low breast cancer (IHC 1+ or 2+/ISH-), T-DXd elicited a 37% response rate versus 0% for chemotherapy in the DAISY trial.

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Deruxtecan analog is synthesized through a series of chemical reactions involving the modification of exatecan. The process typically involves the use of a tetrapeptide-based cleavable linker to attach the this compound to a monoclonal antibody. The linker is designed to be stable in the bloodstream but cleavable within the target cancer cells .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis and purification processes. The monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures. The antibody is then conjugated with the this compound using the cleavable linker in a controlled environment to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Deruxtecan analog undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its efficacy and stability as a therapeutic agent .

Scientific Research Applications

Deruxtecan analog has a wide range of scientific research applications, including:

Mechanism of Action

Deruxtecan analog exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and repair. The compound is delivered to cancer cells via an antibody-drug conjugate, where it is internalized and released within the cell. Once inside the cell, this compound binds to topoisomerase I, preventing the enzyme from relaxing supercoiled DNA. This leads to DNA damage and ultimately, cell death .

Comparison with Similar Compounds

Key Structural and Pharmacological Features:

Property Deruxtecan Analog 2 Trastuzumab Deruxtecan
Molecular Formula C29H30FN5O7 C52H56FN9O13
Molecular Weight 579.58 g/mol 1034.05 g/mol
Linker Type Cleavable peptide-based Cleavable GGFG tetrapeptide
Payload Camptothecin Exatecan derivative (DXd)
Target EGFR2 (HER2) HER2
Solubility (DMSO) ~100 mg/mL ≥50 mg/mL

This compound 2 exhibits a high drug-to-antibody ratio (DAR) of 7–8, enhancing its cytotoxic potency while maintaining stability in circulation .

Pharmacokinetics (PK) and Metabolism

  • Trastuzumab Deruxtecan (T-DXd) :

    • PK follows a two-compartment model with linear elimination (central volume: 2.77 L). The released payload (MAAA-1181a) exhibits low plasma concentrations (<0.1 mg/mL), minimizing systemic toxicity .
    • Similar central volume of distribution to trastuzumab emtansine (T-DM1) (3.13 L) and unconjugated trastuzumab (2.95 L), suggesting comparable tissue penetration .
  • Trastuzumab Emtansine (T-DM1): Uses a non-cleavable thioether linker, leading to slower payload release and reduced bystander effect compared to T-DXd .
  • Sacituzumab Govitecan (TROP2-targeting ADC) :

    • Employs a hydrolyzable CL2A linker with moderate stability, resulting in faster payload release and higher off-target toxicity than T-DXd .
Table 1: PK Parameters of HER2-Targeting ADCs
Parameter Trastuzumab Deruxtecan Trastuzumab Emtansine Sacituzumab Govitecan
Clearance (L/day) 0.28 0.33 0.45
Half-life (days) 5.8 4.5 3.2
Volume of Distribution 2.77 L 3.13 L 4.10 L
Payload Release Rate Slow (GGFG linker) Very Slow (thioether) Moderate (CL2A linker)

Efficacy in Clinical Trials

Breast Cancer:
  • Trastuzumab Deruxtecan :

    • In DESTINY-Breast04 , median progression-free survival (PFS) was 10.1 months vs. 5.4 months for chemotherapy (HR = 0.51; p < 0.001) in HER2-low metastatic breast cancer .
    • Intracranial response rate of 73.3% in HER2-positive breast cancer with brain metastases (TUXEDO-1 trial) .
  • Trastuzumab Emtansine :

    • Median PFS of 9.6 months in HER2-positive metastatic breast cancer, with lower efficacy in HER2-low populations .
Gastric Cancer:
  • Trastuzumab Deruxtecan :

    • Objective response rate (ORR) of 51% vs. 14% for chemotherapy (p < 0.001) in HER2-positive gastric cancer (DESTINY-Gastric01) .
  • Datopotamab Deruxtecan (TROP2-targeting ADC) :

    • Phase I trial showed ORR of 28% in NSCLC, highlighting target-dependent efficacy differences .

Mechanism of Action and Resistance

  • Payload Comparison :
    • Deruxtecan analogs use Camptothecin or exatecan derivatives (topoisomerase I inhibitors), which cause DNA damage during replication. This contrasts with T-DM1 (emtansine, a microtubule inhibitor) and sacituzumab govitecan (SN-38, a topoisomerase I inhibitor with different potency) .
  • Bystander Effect :
    • Trastuzumab deruxtecan’s membrane-permeable payload exhibits a strong bystander effect, killing adjacent HER2-negative cells, unlike T-DM1 .

Biological Activity

Deruxtecan analogs, particularly the well-studied trastuzumab deruxtecan (T-DXd) , represent a significant advancement in the field of antibody-drug conjugates (ADCs) targeting HER2-positive cancers. This article explores the biological activity of deruxtecan analogs, focusing on their mechanisms, efficacy in clinical settings, and associated safety profiles.

Overview of Deruxtecan Analog

Deruxtecan is a novel ADC that combines a humanized monoclonal antibody targeting HER2 with an exatecan derivative, a potent topoisomerase I inhibitor. The drug is linked via a cleavable peptide-based linker, which allows for selective release of the cytotoxic agent within cancer cells. This mechanism enhances the therapeutic index by delivering a highly potent drug specifically to tumor cells while minimizing systemic exposure.

  • Targeting HER2 : T-DXd binds to HER2 receptors on cancer cells, facilitating internalization and subsequent release of the cytotoxic payload.
  • Cytotoxic Payload : The payload, DXd, exhibits potent topoisomerase I inhibition, which disrupts DNA replication and induces apoptosis in rapidly dividing cancer cells.
  • Linker Stability : The cleavable linker ensures that the drug remains stable in circulation but releases the active drug upon internalization by target cells.

Key Clinical Trials

  • DESTINY-Breast01 Trial : This pivotal trial demonstrated that T-DXd significantly improved overall survival (OS) and progression-free survival (PFS) compared to previous therapies. The objective response rate (ORR) was reported at 59.5% , with a median PFS of 25.1 months compared to 7.2 months for trastuzumab emtansine (T-DM1) .
  • DESTINY-Breast03 Trial : In this study, T-DXd maintained a 12-month PFS rate of 75.8% , significantly higher than the 34.1% observed with T-DM1 .
Trial NameTreatmentObjective Response RateMedian PFS (months)12-month PFS Rate
DESTINY-Breast01T-DXd59.5%25.1N/A
DESTINY-Breast03T-DXdN/AN/A75.8%
DESTINY-Breast03T-DM1N/AN/A34.1%

Safety Profile

Despite its efficacy, T-DXd is associated with certain adverse events (AEs). The most common AEs reported include:

  • Neutropenia : Occurred in approximately 63% of patients in the phase II trial.
  • Nausea : Reported in about 19.1% of patients.
  • Interstitial Lung Disease (ILD) : Notably, ILD was observed in 10.5% of patients, leading to treatment discontinuation in some cases .

Case Study 1: Advanced HER2-positive Breast Cancer

A patient with advanced HER2-positive breast cancer who had progressed after multiple lines of therapy achieved a partial response following treatment with T-DXd combined with an anti-PD-1 agent. This case highlights the potential for enhanced therapeutic efficacy when combining ADCs with immunotherapy .

Case Study 2: Safety and Quality of Life

In a comparative study assessing health-related quality of life (HRQoL), patients receiving T-DXd reported maintained HRQoL throughout treatment despite a longer duration compared to those on T-DM1 . This suggests that while T-DXd may have a higher AE profile, patient-reported outcomes indicate an overall benefit.

Q & A

Q. What are the structural components of Deruxtecan analogs, and how do they influence ADC stability?

Deruxtecan analogs are antibody-drug conjugates (ADCs) composed of three key elements:

  • Antibody : Targets specific cell surface antigens (e.g., HER2, TROP2) .
  • Linker : A cleavable tetrapeptide-based linker (e.g., glycine-glycine-phenylalanine-glycine [GGFG]) that enables pH-sensitive or enzymatic payload release .
  • Payload : A topoisomerase I inhibitor derived from exatecan (DX-8951) or camptothecin, with modifications to enhance potency and reduce off-target toxicity .

Methodological Insight :
To assess linker stability, researchers use in vitro assays simulating lysosomal conditions (e.g., cathepsin B exposure at pH 5.0) to measure payload release kinetics. High-performance liquid chromatography (HPLC) or mass spectrometry quantifies released payload, while stability in plasma (pH 7.4) is monitored over 72 hours .

Q. What in vitro assays are critical for evaluating the cytotoxic payload release kinetics of Deruxtecan analogs?

Key assays include:

  • Lysosomal Enzymatic Cleavage : Incubation with cathepsin B or β-glucuronidase to mimic intracellular processing .
  • Plasma Stability Testing : Quantify intact ADC vs. free payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Cell-Based Cytotoxicity : Dose-response curves (IC₅₀) in target-positive vs. target-negative cell lines to confirm antigen-specific activity .

Data Note :
In the DESTINY-Breast01 trial, trastuzumab deruxtecan demonstrated a payload release half-life of ~48 hours in lysosomal conditions, correlating with sustained tumor suppression .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of Deruxtecan analogs influence the therapeutic index in ADC design?

The therapeutic index (TI) is optimized by balancing:

  • Drug-to-Antibody Ratio (DAR) : A DAR of 4–8 is typical; higher DAR may increase efficacy but reduce ADC stability .
  • Clearance Rates : Reduced hepatic clearance (e.g., via Fc engineering) prolongs half-life. Trastuzumab deruxtecan has a half-life of ~5.7 days in humans, enabling less frequent dosing .
  • Tumor Penetration : Microdosing studies with radiolabeled ADCs quantify tumor uptake (e.g., via positron emission tomography [PET]) .

Methodological Insight :
Population PK modeling in phase I trials (e.g., TROPION-Lung02) identifies covariates (e.g., albumin levels, tumor burden) affecting exposure-response relationships. Nonlinear mixed-effects modeling (NONMEM) is used to simulate dosing regimens .

Q. How can researchers address discrepancies in interstitial lung disease (ILD) incidence across Deruxtecan analog clinical trials?

ILD incidence varies by ADC (e.g., 13.6% in trastuzumab deruxtecan vs. 5% in datopotamab deruxtecan) due to differences in target expression, payload potency, and monitoring protocols .

Q. Analytical Approach :

  • Adjudication Committees : Independent review of radiographic findings (e.g., ground-glass opacities) and symptom onset timing .
  • Risk Stratification : Preclinical models (e.g., human lung organoids) assess payload toxicity to alveolar macrophages.
  • Dose Optimization : In TROPION-Lung02, reducing datopotamab deruxtecan from 8 mg/kg to 6 mg/kg lowered ILD risk without compromising efficacy .

Data Contradiction Example :
In DESTINY-Breast01, ILD incidence was higher (2.2% grade 5) compared to later trials (e.g., DESTINY-Breast03, 0.8% grade ≥3), likely due to improved monitoring and prophylactic corticosteroids .

Q. What strategies are employed to resolve conflicting efficacy data between preclinical models and clinical trials for Deruxtecan analogs?

  • Patient-Derived Xenograft (PDX) Models : Validate ADC activity in tumors with heterogeneous target expression .
  • Pharmacodynamic Biomarkers : Measure topoisomerase I-DNA complex formation in tumor biopsies (e.g., via γH2AX immunohistochemistry) .
  • Post Hoc Analysis : Stratify clinical trial data by biomarker status (e.g., HER2-low vs. HER2-high) to identify responsive subgroups .

Example :
In DESTINY-Lung04, HER2 exon 19/20 mutations predicted response to trastuzumab deruxtecan in NSCLC, resolving discrepancies from earlier unselected cohorts .

Q. How are dose-limiting toxicities (DLTs) of Deruxtecan analogs systematically evaluated in phase I trials?

  • Accelerated Titration : 3+3 design with intra-patient dose escalation based on PK/PD data .
  • DLT Criteria : Grade 4 neutropenia >7 days, grade 3 thrombocytopenia with bleeding, or symptomatic ILD .
  • Mitigation Protocols : Prophylactic granulocyte colony-stimulating factor (G-CSF) for myelosuppression .

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